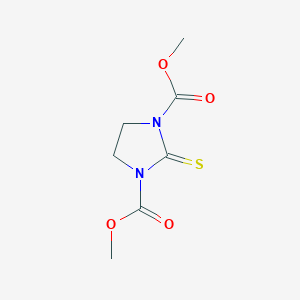
Dimethyl 2-sulfanylideneimidazolidine-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-sulfanylideneimidazolidine-1,3-dicarboxylate is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a sulfanylidene group attached to the imidazolidine ring, along with two ester groups at the 1 and 3 positions. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-sulfanylideneimidazolidine-1,3-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a thiocarbonyl compound, followed by esterification to introduce the ester groups at the 1 and 3 positions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Dimethyl 2-sulfanylideneimidazolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazolidine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Dimethyl 2-sulfanylideneimidazolidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用機序
The mechanism of action of Dimethyl 2-sulfanylideneimidazolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The sulfanylidene group can act as a nucleophile, participating in various biochemical reactions. The ester groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities .
類似化合物との比較
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A related imidazolidine derivative used as a solvent and reagent in organic synthesis.
Dimethyl 4,4’-biphenyldicarboxylate: Another ester-containing compound with different structural features and applications.
Uniqueness
Dimethyl 2-sulfanylideneimidazolidine-1,3-dicarboxylate is unique due to the presence of the sulfanylidene group, which imparts distinct reactivity and potential biological activities. Its combination of ester groups and the imidazolidine ring also contributes to its versatility in various chemical and biological applications.
特性
CAS番号 |
61076-73-1 |
|---|---|
分子式 |
C7H10N2O4S |
分子量 |
218.23 g/mol |
IUPAC名 |
dimethyl 2-sulfanylideneimidazolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C7H10N2O4S/c1-12-6(10)8-3-4-9(5(8)14)7(11)13-2/h3-4H2,1-2H3 |
InChIキー |
ATNRTGQZVQVYOX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1CCN(C1=S)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


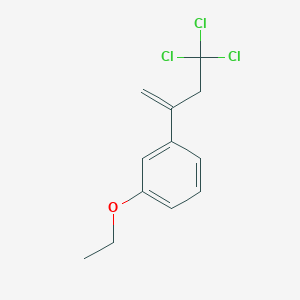
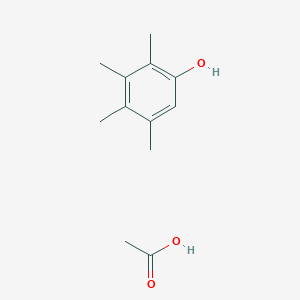
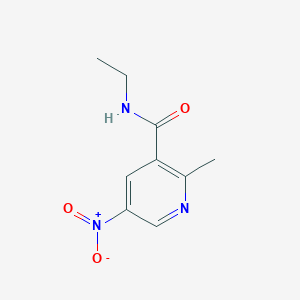

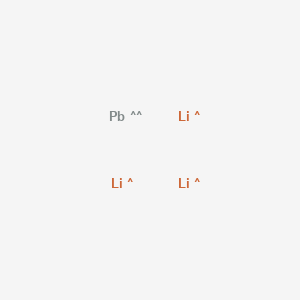
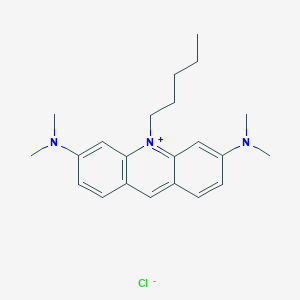


![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enal)](/img/structure/B14599956.png)

![1-[2,3-Bis(2,4-dichlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14599977.png)
![3-Chloro-6-{[1-(2-methylprop-2-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14599986.png)
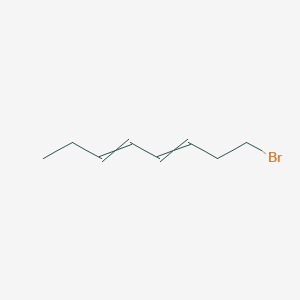
![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)
